molecular formula C16H12N4O2 B14901820 4-(2-(Quinoxalin-2-ylmethylene)hydrazineyl)benzoic acid

4-(2-(Quinoxalin-2-ylmethylene)hydrazineyl)benzoic acid

Cat. No.: B14901820
M. Wt: 292.29 g/mol
InChI Key: XGRXKCALDQQDDR-VCHYOVAHSA-N
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Description

4-(2-(Quinoxalin-2-ylmethylene)hydrazineyl)benzoic acid is a complex organic compound that features a quinoxaline moiety linked to a benzoic acid derivative through a hydrazineyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Quinoxalin-2-ylmethylene)hydrazineyl)benzoic acid typically involves the condensation of quinoxalin-2-carbaldehyde with hydrazine derivatives, followed by coupling with benzoic acid. One common method involves the use of a solvent such as ethanol or methanol under reflux conditions to facilitate the reaction .

Industrial Production Methods

This includes optimizing reaction conditions to maximize yield and purity, as well as employing continuous flow reactors for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-(2-(Quinoxalin-2-ylmethylene)hydrazineyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

4-(2-(Quinoxalin-2-ylmethylene)hydrazineyl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-(2-(Quinoxalin-2-ylmethylene)hydrazineyl)benzoic acid exerts its effects involves interactions with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes. In cancer research, it is believed to intercalate with DNA, thereby inhibiting the replication of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-(Quinoxalin-2-ylmethylene)hydrazineyl)benzoic acid is unique due to its combination of a quinoxaline core, a hydrazine bridge, and a benzoic acid moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs .

Properties

Molecular Formula

C16H12N4O2

Molecular Weight

292.29 g/mol

IUPAC Name

4-[(2E)-2-(quinoxalin-2-ylmethylidene)hydrazinyl]benzoic acid

InChI

InChI=1S/C16H12N4O2/c21-16(22)11-5-7-12(8-6-11)20-18-10-13-9-17-14-3-1-2-4-15(14)19-13/h1-10,20H,(H,21,22)/b18-10+

InChI Key

XGRXKCALDQQDDR-VCHYOVAHSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=CC(=N2)/C=N/NC3=CC=C(C=C3)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C=NNC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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